1,1-Dimethoxyethane

Description

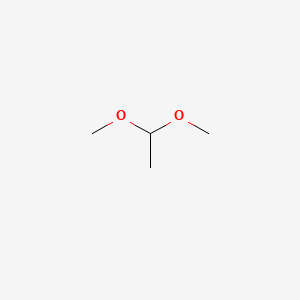

This compound is an acetal.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEUIVXLLWOEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027178 | |

| Record name | 1,1-Dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals., Colorless liquid with a strong aromatic odor; [Hawley], Liquid, volatile colourless liquid with a sharp, green, ethereal odour | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.5 °C, 64.00 to 65.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

BELOW 80 °F | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ETHER; VERY SOL IN ACETONE, Miscible with water, alcohol, chloroform, ether., 1000 mg/mL at 25 °C, miscible with water, organic solvent, oils, miscible (in ethanol) | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85015 @ 20 °C/4 °C, 0.850-0.860 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/856/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.1 (AIR= 1) | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

171.0 [mmHg], 171.18 mm Hg at 25 °C | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ, MOBILE LIQ | |

CAS No. |

534-15-6, 25154-53-4 | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2AW8UR5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-113.2 °C | |

| Record name | 1,1-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Dimethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Role of 1,1-Dimethoxyethane in Modern Synthesis

An In-depth Technical Guide to 1,1-Dimethoxyethane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of this compound (acetaldehyde dimethyl acetal), a versatile acetal widely employed in organic synthesis and chemical manufacturing. Moving beyond a simple recitation of facts, this document provides an in-depth analysis of the compound's structural characteristics, spectroscopic signature, reactivity, and practical applications, with a focus on the causal relationships that underpin its utility in research and development.

This compound, also known as acetaldehyde dimethyl acetal, is a colorless, volatile liquid with a characteristic sweet, ether-like odor. Its chemical structure, featuring two methoxy groups attached to the same carbon, defines it as an acetal. This functional group is the cornerstone of its chemical behavior, conferring stability under basic and neutral conditions while allowing for controlled cleavage under acidic catalysis.[1][2] This reactivity profile makes it an invaluable tool in multi-step organic synthesis, particularly as a protecting group for carbonyls and diols.[3] Furthermore, its properties as an aprotic solvent and its role as a precursor in the synthesis of pharmaceuticals, dyes, and polymers underscore its importance in both laboratory and industrial settings.[4][5][6]

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central sp³-hybridized carbon atom bonded to a hydrogen atom, a methyl group, and two electron-donating methoxy groups. This geminal diether arrangement is key to its chemical properties.

Caption: 2D chemical structure of this compound.

The quantitative physical and chemical properties of this compound are summarized below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₂ | [7] |

| Molecular Weight | 90.12 g/mol | [7] |

| CAS Number | 534-15-6 | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, ether-like, fruity, green | [4][8][9] |

| Density | 0.852 g/mL at 25 °C | [9][10] |

| Boiling Point | 64 °C | [10][11] |

| Melting Point | -113 °C | [10][11] |

| Flash Point | -17 °C (1 °F) | [9] |

| Vapor Pressure | 187 mmHg at 25 °C | [9] |

| Vapor Density | 3.1 (vs. air) | [9] |

| Refractive Index (n20/D) | 1.367 | [8][10] |

| Solubility in Water | Soluble | [4] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform | [8][10] |

Spectroscopic Characterization

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The expected data are highly characteristic.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~4.57 ppm (quartet, 1H, J=5.3 Hz)δ ~3.31 ppm (singlet, 6H)δ ~1.28 ppm (doublet, 3H, J=5.3 Hz) | The quartet corresponds to the methine proton (-CH) coupled to the adjacent methyl group. The singlet is from the six equivalent protons of the two methoxy (-OCH₃) groups. The doublet arises from the terminal methyl (-CH₃) protons coupled to the methine proton.[9][12] |

| IR Spectroscopy | ~2990-2830 cm⁻¹ (C-H stretch)~1450-1375 cm⁻¹ (C-H bend)~1150-1085 cm⁻¹ (strong, multiple bands) | The strong absorptions in the 1150-1085 cm⁻¹ region are the most prominent feature and are characteristic of the C-O single bond stretching of the acetal functional group.[9][13] |

| Mass Spectrometry (EI) | m/z = 90 (M⁺)m/z = 75m/z = 45 | The molecular ion peak (M⁺) may be of low intensity. A key fragmentation is the loss of a methyl radical (•CH₃) to give the resonance-stabilized oxonium ion at m/z 75. Another common fragment is [CH₃O=CH₂]⁺ at m/z 45.[7][9] |

Chemical Reactivity and Synthetic Behavior

The utility of this compound stems from the dichotomous reactivity of the acetal group.

Stability: Acetals are robust and unreactive towards bases, nucleophiles, organometallic reagents (e.g., Grignard reagents), hydrides, and most oxidizing and reducing agents.[1] This inertness is the fundamental reason for their use as protecting groups.

Acid-Catalyzed Hydrolysis: The primary reaction of acetals is hydrolysis, which occurs readily in the presence of aqueous acid to regenerate the parent aldehyde (acetaldehyde) and alcohol (methanol).[1][14] The reaction is reversible, and the equilibrium can be controlled by the concentration of water.[14][15]

Mechanism of Hydrolysis: The hydrolysis proceeds via a two-stage A-1 type mechanism under typical acidic conditions.[1][16]

-

Protonation: An acid protonates one of the ether oxygens, converting it into a good leaving group (methanol).[14]

-

Carbocation Formation: The protonated ether cleaves to release a molecule of methanol, forming a resonance-stabilized oxocarbenium ion.[14]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation.

-

Deprotonation: Loss of a proton from the oxonium ion yields a hemiacetal intermediate.

-

Repeat: The process repeats—protonation of the second methoxy group, loss of a second methanol molecule, nucleophilic attack by water, and deprotonation—to yield the final acetaldehyde product.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Synthesis of this compound

The standard industrial and laboratory synthesis involves the acid-catalyzed reaction of acetaldehyde with two equivalents of methanol.[6][10] This is an equilibrium-controlled process, and driving the reaction to completion often requires removal of the water byproduct.[6][15]

Experimental Protocol: Synthesis via Acetalization

This protocol describes a general method for the synthesis of this compound using a solid acid catalyst, which simplifies purification.[6][17]

Materials:

-

Acetaldehyde

-

Methanol (anhydrous)

-

Solid acid catalyst (e.g., Amberlyst-15 resin)

-

Anhydrous sodium carbonate or potassium carbonate for neutralization

-

Anhydrous magnesium sulfate for drying

-

Round-bottom flask, reflux condenser, magnetic stirrer, distillation apparatus

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Reagents: Charge the flask with excess anhydrous methanol and the solid acid catalyst (e.g., 5-10% by weight of acetaldehyde).

-

Reaction: Cool the methanol mixture in an ice bath and slowly add acetaldehyde dropwise with vigorous stirring.

-

Equilibration: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction reaches equilibrium (monitor by GC or NMR).

-

Workup: Filter off the solid acid catalyst. Neutralize the filtrate by adding anhydrous sodium carbonate and stirring for 30 minutes.

-

Purification: Filter the mixture again to remove the carbonate. The product is purified from the excess methanol by fractional distillation. Collect the fraction boiling at approximately 64 °C.[8][10] Dry the collected fraction over anhydrous magnesium sulfate if necessary.

Caption: Mechanism for the acid-catalyzed synthesis of this compound.

Applications in Research and Drug Development

Acetal Protecting Group Chemistry

The primary application of this compound in complex synthesis is as a protecting group reagent, typically for diols, via a transacetalization reaction.[18] This is crucial when a diol must be masked to allow selective reaction at another functional group.

Caption: Workflow for diol protection using this compound.

Experimental Protocol: Protection of a Diol

Materials:

-

Substrate containing a 1,2- or 1,3-diol

-

This compound (reagent and/or solvent)

-

Anhydrous solvent (e.g., DCM, Toluene)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS))

-

Saturated aqueous sodium bicarbonate solution

-

Brine, anhydrous sodium sulfate

Procedure:

-

Setup: In a flame-dried, inert-atmosphere flask, dissolve the diol-containing substrate in an anhydrous solvent.

-

Reagents: Add an excess of this compound (2-10 equivalents). Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq PTSA).

-

Reaction: Stir the mixture at room temperature. The reaction progress is conveniently monitored by TLC, observing the disappearance of the starting diol.

-

Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the protected substrate, which can be further purified by chromatography if necessary.[9][18]

Other Key Applications

-

Pharmaceutical Synthesis: It is used as a reagent in the synthesis of various pharmaceutical compounds and key intermediates, such as analogues of nevirapine and building blocks for novel therapeutic agents.[5][10]

-

Solvent: Due to its polar, aprotic nature, it is an effective solvent for certain applications, including organometallic reactions like Grignard reactions and in electrochemistry for battery electrolytes.[4]

-

Flavoring Agent: It is found naturally in some foods like figs and tea and is used as a flavoring agent.[4][8]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

| Hazard Category | Description and Precautions | Reference(s) |

| Flammability | Highly flammable liquid and vapor (H225). Vapors may form explosive mixtures with air and can flash back from an ignition source. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers during transfer.[10][19][20] | |

| Reactivity/Stability | Can form explosive peroxides upon prolonged exposure to air or light. Store in tightly closed containers in a cool, well-ventilated area. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term storage. May react violently with strong oxidizing agents.[4][10][21] | |

| Health Hazards | May cause skin and eye irritation. Mildly toxic by inhalation and ingestion. Vapors may cause dizziness. Avoid breathing vapors and ensure adequate ventilation.[9][10][20] | |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and flame-retardant clothing. If ventilation is inadequate, use a suitable respirator.[20] | |

| Spill & Fire | For small fires, use dry chemical, CO₂, or alcohol-resistant foam. For spills, eliminate ignition sources, absorb with inert material (e.g., sand, earth), and place in a sealed container for disposal.[19][20][21] |

Conclusion

This compound is a deceptively simple molecule whose value lies in the precise and predictable reactivity of its acetal functional group. Its stability to a wide range of reagents, coupled with its facile, acid-catalyzed cleavage, makes it an essential tool for the strategic protection of functional groups in complex molecular synthesis. For researchers in drug development and materials science, a thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is crucial for leveraging its full potential safely and effectively.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 3. media.neliti.com [media.neliti.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethane, 1,1-dimethoxy- [webbook.nist.gov]

- 8. This compound | 534-15-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound CAS#: 534-15-6 [m.chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. This compound(534-15-6) 1H NMR [m.chemicalbook.com]

- 13. Ethane, 1,1-dimethoxy- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. synerzine.com [synerzine.com]

- 20. nj.gov [nj.gov]

- 21. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Whitepaper: A Mechanistic and Practical Guide to Acid-Catalyzed Acetal Formation

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of acetals from carbonyl compounds is a cornerstone of synthetic organic chemistry, primarily serving as a robust strategy for the protection of aldehydes and ketones. This function is critical in multistep syntheses, particularly within drug development, where the selective transformation of polyfunctional molecules is paramount. This in-depth technical guide provides a comprehensive examination of the acid-catalyzed acetal formation mechanism. It moves beyond a simple recitation of steps to explore the underlying principles of catalysis, equilibrium control, and the causal factors that guide experimental design. By integrating mechanistic theory with field-proven protocols, this document serves as an authoritative resource for scientists seeking to master this essential transformation.

The Strategic Importance of Acetals as Protecting Groups

In the complex landscape of pharmaceutical synthesis, a target molecule often contains multiple reactive functional groups. To achieve the desired chemical modification at one site without unintended reactions at another, a strategy of "protection and deprotection" is employed. Acetals are exemplary protecting groups for aldehydes and ketones for several key reasons[1][2][3][4].

Once formed, acetals are remarkably stable and unreactive under neutral or strongly basic conditions[3]. They are impervious to a wide range of potent reagents, including:

-

Strongly nucleophilic organometallic reagents (e.g., Grignard and organolithium reagents).

-

Metallo-hydride reducing agents (e.g., LiAlH₄ and NaBH₄)[5][6].

-

Oxidizing agents[3].

This inertness allows chemists to perform transformations on other parts of a molecule, such as the reduction of an ester in the presence of a ketone, with high fidelity[2]. Crucially, the acetal group can be readily removed (deprotected) to regenerate the original carbonyl group by simple hydrolysis with aqueous acid, a process that is often mild and high-yielding[3][6][7]. This reversible and controlled masking of reactivity makes acetal formation an indispensable tool in the synthetic chemist's arsenal.

The Core Mechanism: A Step-by-Step Deconstruction

The conversion of a carbonyl compound to an acetal does not occur in a single step but proceeds through a discrete, isolable intermediate: the hemiacetal . The overall reaction requires two equivalents of an alcohol and a catalytic amount of acid[8][9]. The entire process is a sequence of reversible equilibria[7][10].

The mechanism can be dissected into two main stages:

-

Formation of the Hemiacetal: (Protonation -> Addition -> Deprotonation)

-

Conversion of Hemiacetal to Acetal: (Protonation -> Elimination -> Addition -> Deprotonation)

Stage 1: Aldehyde/Ketone to Hemiacetal

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., H⁺)[5][8]. This step is critical because alcohols are weak nucleophiles and will not readily attack the neutral carbonyl carbon[9][10][11]. Protonation places a positive formal charge on the oxygen, which is resonance-stabilized, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack.

-

Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon[5][8]. This forms a new carbon-oxygen bond and breaks the C=O pi bond.

-

Deprotonation: The resulting intermediate is a protonated hemiacetal. A weak base in the medium (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding the neutral hemiacetal and regenerating the acid catalyst[5][8].

Stage 2: Hemiacetal to Acetal

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst[5][7]. This is a key step that transforms the poor leaving group (-OH) into an excellent leaving group (–OH₂⁺, water)[12].

-

Elimination of Water to form an Oxonium Ion: The lone pair of electrons on the adjacent ether oxygen assists in pushing out the water molecule[5]. This results in the formation of a resonance-stabilized carbocation, known as an oxonium ion , where the positive charge is shared between the carbon and oxygen atoms[5][6][13]. The formation of this stable intermediate is often the rate-determining step of the reaction[7].

-

Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion[5][14].

-

Final Deprotonation: A final deprotonation step by a weak base regenerates the acid catalyst and yields the final, neutral acetal product[5][6].

Below is a visualization of the complete mechanistic pathway.

Equilibrium Control: Driving the Reaction to Completion

A critical insight for laboratory practice is that every step in acetal formation is reversible[7][10]. Under standard conditions, the equilibrium may not favor the product, particularly with sterically hindered ketones[11]. To achieve high yields, the equilibrium must be actively shifted toward the acetal product in accordance with Le Châtelier's principle[10].

Two primary strategies are employed:

-

Use of Excess Alcohol: Employing the alcohol as the reaction solvent or using a large molar excess ensures that the concentration of this reactant is high, driving the equilibrium forward[7].

-

Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (hydrolysis) from occurring[8][9][10]. The most common laboratory technique for this is the use of a Dean-Stark trap [7][8][9]. The apparatus collects water as it is formed, typically through an azeotrope with a solvent like toluene, physically sequestering it from the reaction vessel[15][16][17]. Alternatively, chemical drying agents, such as anhydrous CaCl₂ or molecular sieves, can be added to the reaction mixture[7][8].

The formation of five- or six-membered cyclic acetals, by using a diol such as ethylene glycol, is particularly favored thermodynamically due to the positive entropy change associated with forming two molecules (the cyclic acetal and water) from two reactant molecules (the carbonyl and the diol)[11][18].

Catalyst Selection: Rationale and Comparison

While generically referred to as "acid-catalyzed," the choice of acid can significantly impact reaction efficiency, selectivity, and compatibility with sensitive substrates.

| Catalyst Type | Examples | Rationale for Use & Causality | Limitations |

| Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Strong, inexpensive, and effective proton sources. Their high acidity ensures rapid protonation of the carbonyl. | H₂SO₄ is a strong oxidizing and dehydrating agent which can cause charring or side reactions with sensitive substrates[19][20]. HCl can be volatile. Both are highly corrosive. |

| Organic Sulfonic Acids | p-Toluenesulfonic Acid (PTSA, TsOH) | A strong organic acid that is solid, non-oxidizing, and easy to handle[21][22]. It has good solubility in organic solvents, ensuring homogeneous catalysis[20]. It is less corrosive and generally leads to cleaner reactions than mineral acids[22]. | Can be hygroscopic (typically used as the monohydrate). May require slightly longer reaction times than H₂SO₄. |

| Lewis Acids | Boron Trifluoride (BF₃), Dimethyl Sulfate (DMS) | Activate the carbonyl group by coordinating to the oxygen, rather than protonating it. Can be effective under neutral conditions, tolerating acid-sensitive functional groups[23]. | Often require stoichiometric amounts and can be sensitive to moisture. Some, like DMS, are highly toxic. |

| Solid Acid Catalysts | Amberlyst-15, Zeolites | Heterogeneous catalysts that are easily filtered and removed from the reaction mixture, simplifying purification[13]. They are recyclable and environmentally benign[13]. | Can have lower catalytic activity compared to homogeneous catalysts due to mass transfer limitations. May require higher temperatures. |

Field Insight: For most laboratory-scale syntheses involving moderately stable substrates, p-toluenesulfonic acid (PTSA) is the catalyst of choice. Its solid nature, ease of handling, high acidity, and non-oxidizing properties provide a reliable and clean catalytic system[20][21].

Validated Experimental Protocol: Synthesis of Benzaldehyde Dimethyl Acetal

This protocol describes a standard, self-validating method for the formation of an acetal from an aldehyde.

Objective: To synthesize m-Nitrobenzaldehyde Dimethylacetal from m-Nitrobenzaldehyde and methanol.

Reagents & Equipment:

-

m-Nitrobenzaldehyde

-

Anhydrous Methanol

-

Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate or a few drops of concentrated HCl)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using a non-alcohol solvent like toluene) or molecular sieves

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium carbonate)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plate and chamber

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, fitted with a reflux condenser. If not using methanol as the solvent, a Dean-Stark trap is inserted between the flask and condenser. Ensure all glassware joints are properly sealed.

-

Reagent Charging: To the flask, add m-nitrobenzaldehyde (1.0 eq). Add a large excess of anhydrous methanol (which acts as both reagent and solvent)[15].

-

Catalyst Addition: Add a catalytic amount of the chosen acid (e.g., 0.01-0.05 eq of PTSA).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored.

-

Self-Validation (Reaction Monitoring): Periodically (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture and spot it on a TLC plate alongside a spot of the starting aldehyde. Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot has been completely consumed, and a new, typically less polar, product spot is dominant.

-

Workup & Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or solid sodium carbonate, until the solution is neutral[24]. This step is crucial to prevent hydrolysis of the acetal during purification.

-

Extraction & Isolation: Remove the methanol using a rotary evaporator. If a co-solvent was used, partition the residue between an organic solvent (e.g., diethyl ether) and water. Wash the organic layer with brine, then dry it over an anhydrous drying agent like sodium carbonate[15].

-

Purification & Characterization: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude acetal. If necessary, purify the product further by distillation or column chromatography. Characterize the final product by NMR and IR spectroscopy to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the validated experimental protocol.

Conclusion

The acid-catalyzed formation of acetals is a powerful and versatile reaction in organic synthesis, essential for the strategic protection of aldehydes and ketones. A thorough understanding of its multi-step, reversible mechanism is key to successful application. Mastery of this reaction is not merely about following a recipe but about appreciating the causal principles: the role of the acid in activating the carbonyl, the formation of the critical oxonium ion intermediate, and the thermodynamic imperative to control equilibrium by removing water. By selecting the appropriate catalyst and employing rigorous experimental techniques, researchers and drug development professionals can reliably leverage acetal formation to build molecular complexity and achieve their synthetic goals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 4. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 12. Khan Academy [khanacademy.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. reddit.com [reddit.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. preprints.org [preprints.org]

- 22. researchgate.net [researchgate.net]

- 23. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethoxyethane

Introduction: Unveiling the Utility of 1,1-Dimethoxyethane

This compound, also known as acetaldehyde dimethyl acetal, is a volatile, colorless liquid with a characteristic ethereal odor.[1][2] As a diether, it possesses a unique combination of properties that render it a valuable solvent and reagent in a multitude of applications, particularly within the realms of pharmaceutical synthesis and drug development.[2] Its ability to act as a protecting group for aldehydes, a solvent for a range of polar and nonpolar compounds, and a bidentate ligand for metal cations underscores its versatility in complex organic transformations.[3][4] This guide provides an in-depth exploration of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform its effective and safe utilization.

Core Physicochemical Properties of this compound

A thorough understanding of a solvent's physical properties is paramount for its appropriate selection and application in experimental design and process development. The following table summarizes the key physicochemical data for this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Sharp, ethereal, fruity | [2] |

| Density | 0.852 g/mL at 25 °C | [2] |

| Boiling Point | 64 °C (147 °F) | [2] |

| Melting Point | -113 °C | [2] |

| Flash Point | -17 °C (1 °F) | [2] |

| Viscosity | ~0.4 mPa·s (estimated) | |

| Refractive Index (n²⁰/D) | 1.367 | [2] |

| Dielectric Constant | 3.49 at 20 °C | |

| Vapor Pressure | 200 hPa at 20 °C | [2] |

| Vapor Density | 3.1 (vs. air) | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in Organic Solvents | Miscible with many common organic solvents | [2] |

The Chelation Effect: A Key Functional Attribute

One of the notable chemical properties of this compound is its ability to act as a bidentate chelating agent for metal cations. The two oxygen atoms, with their lone pairs of electrons, can coordinate with a single metal ion, forming a stable five-membered ring structure.[3][4][5][6] This chelation enhances the solubility and reactivity of organometallic reagents and is a critical factor in its utility in various catalytic cycles and metal-mediated reactions. The stability of the resulting chelate complex is influenced by the nature of the metal ion and the reaction conditions.[7]

Caption: Bidentate chelation of a metal cation by this compound.

Experimental Protocols for Property Determination

The accurate determination of physical properties is essential for ensuring the purity and suitability of this compound for specific applications. The following are detailed, step-by-step methodologies for measuring key physical parameters.

Determination of Boiling Point (Micro-Reflux Method)

Rationale: The boiling point is a fundamental physical constant that is sensitive to impurities. The micro-reflux method is suitable for small sample volumes and provides an accurate determination by establishing a thermal equilibrium between the liquid and vapor phases.

Methodology:

-

Sample Preparation: Place approximately 0.5-1 mL of this compound into a small test tube.

-

Apparatus Setup:

-

Clamp the test tube securely in a heating block or oil bath.

-

Suspend a thermometer with the bulb positioned in the vapor phase, approximately 1 cm above the liquid surface.

-

-

Heating: Gently heat the apparatus. Observe for the formation of a reflux ring—a zone of condensation on the inner wall of the test tube.

-

Equilibrium and Measurement: Adjust the heating rate to maintain a steady reflux. The temperature at which the reflux ring stabilizes is the boiling point of the liquid. Record this temperature.

Determination of Density (Pycnometer Method for Volatile Liquids)

Rationale: Due to the volatile nature of this compound, a pycnometer (a specific gravity bottle) is used to accurately determine its density by measuring the mass of a known volume. The stopper minimizes evaporation, which would otherwise lead to inaccurate measurements.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer and its stopper. Determine and record the mass of the empty, dry pycnometer.

-

Sample Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing any excess liquid to be expelled through the capillary.

-

Mass Measurement: Wipe the outside of the pycnometer dry and weigh it. Record the mass of the pycnometer filled with the solvent.

-

Volume Calibration: Empty and clean the pycnometer. Fill it with deionized water of a known temperature and density. Weigh the pycnometer filled with water.

-

Calculation:

-

Calculate the volume of the pycnometer using the mass of the water and its known density.

-

Calculate the density of this compound by dividing the mass of the solvent by the determined volume of the pycnometer.

-

Determination of Refractive Index (Abbe Refractometer)

Rationale: The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity. The Abbe refractometer is a standard instrument for this measurement, requiring only a small sample volume.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer and close the prism assembly.

-

Measurement:

-

Allow the sample to equilibrate to the temperature of the instrument (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

-

Reading: Read the refractive index value directly from the instrument's scale.

Spectroscopic Profile of this compound

Spectroscopic data provides a unique fingerprint of a molecule and is invaluable for structural elucidation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The methoxy protons (-OCH₃) typically appear as a singlet, while the methyl protons (-CH₃) and the methine proton (-CH) will show characteristic splitting patterns (a doublet and a quartet, respectively) due to spin-spin coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the different carbon atoms present in this compound. The number of signals and their chemical shifts provide information about the carbon skeleton of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound displays characteristic absorption bands. Strong C-O stretching vibrations are typically observed in the region of 1050-1150 cm⁻¹. The spectrum also shows C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information, with characteristic fragments arising from the cleavage of the ether linkages.

Safety and Handling Considerations

This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is also important to be aware of its potential to form explosive peroxides upon prolonged exposure to air and light.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A comprehensive understanding of these properties, from its fundamental physicochemical constants to its chelating behavior and spectroscopic signature, is crucial for its effective and safe application in research and development. The experimental protocols outlined herein offer practical guidance for the verification of these properties, ensuring the quality and consistency of this versatile solvent in demanding scientific applications.

References

- 1. This compound | C4H10O2 | CID 10795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 534-15-6 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chelation | Research Starters | EBSCO Research [ebsco.com]

- 5. coordination chemistry [employees.csbsju.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.beloit.edu [chemistry.beloit.edu]

A Comprehensive Technical Guide to the Safe Handling of 1,1-Dimethoxyethane

For researchers, scientists, and drug development professionals, the safe and effective use of chemical reagents is paramount. 1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a versatile solvent and synthetic building block with applications ranging from pharmaceutical synthesis to flavoring agent production.[1] However, its utility is matched by significant hazards, primarily its high flammability and potential for peroxide formation. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and use of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each precaution.

Understanding the Core Risks: Flammability and Peroxide Formation

This compound is a highly flammable liquid and vapor, a characteristic that dictates many of the necessary handling precautions.[2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][3] Compounding this risk is its classification as a peroxide-forming chemical.[4][5] Acetals, like ethers, can undergo autoxidation in the presence of atmospheric oxygen, a process often accelerated by light and heat, to form unstable and potentially explosive peroxide compounds.[6][7] The concentration of these peroxides during distillation or evaporation dramatically increases the risk of a violent explosion.[7]

A foundational understanding of these two properties is critical for developing a robust safety protocol. Every handling decision, from the choice of storage location to the type of personal protective equipment (PPE) worn, is a direct consequence of mitigating these inherent risks.

Key Physicochemical and Safety Data

A thorough understanding of the quantitative properties of this compound is essential for a comprehensive risk assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | |

| Molecular Weight | 90.12 g/mol | |

| CAS Number | 534-15-6 | |

| Appearance | Colorless liquid with a sweet, ether-like odor | [1] |

| Boiling Point | 64 °C (147 °F) | |

| Melting Point | -113 °C (-171.4 °F) | [1] |

| Flash Point | -17 °C (1.4 °F) (closed cup) | |

| Vapor Density | 3.1 (Air = 1.0) | [1] |

| Solubility | Soluble in water; miscible with alcohol and ether | [1] |

Hazard Ratings:

| Category | NFPA Rating | Source(s) |

| Health | 0 | [8] |

| Flammability | 3 | [3][8] |

| Reactivity | 0 | [3] |

The very low flash point and high flammability rating (NFPA=3) underscore the extreme fire hazard associated with this compound.[3][8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Effective risk mitigation relies on a hierarchy of controls, beginning with engineering solutions and supplemented by appropriate PPE.

Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to control vapor inhalation and contain potential spills.[3][9] The ventilation system should be explosion-proof.[2] All equipment used for handling must be properly grounded and bonded to prevent the buildup of static electricity, a potential ignition source.[2] Whenever possible, use automated or enclosed systems for transferring the liquid to minimize manual handling and vapor release.[3]

Personal Protective Equipment (PPE): The selection of PPE is critical for safeguarding against direct contact and inhalation.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][10]

-

Hand Protection: Solvent-resistant gloves, such as nitrile gloves, are essential. It is crucial to inspect gloves for any signs of degradation before each use.[3][11]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[9] Full-length pants and closed-toe shoes are also required to prevent skin exposure.[9]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator with organic vapor cartridges may be necessary.[3][11]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable.

Handling:

-

Eliminate Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly prohibited in areas where this compound is handled and stored.[3]

-

Use of Non-Sparking Tools: Only non-sparking tools should be used when opening or closing containers.[2][3]

-

Inert Atmosphere: For long-term storage or for processes sensitive to oxidation, storing under an inert atmosphere of nitrogen or argon is recommended to prevent peroxide formation.[6][9]

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly after handling the chemical.[2][12]

Storage:

-

Container Integrity: Store in tightly closed, original containers in a cool, dry, and well-ventilated area designated for flammable liquids.[3] Containers that have been opened must be carefully resealed.[8]

-

Date and Monitor: All containers of peroxide-forming chemicals must be dated upon receipt and upon opening.[6] This is a critical step in tracking the age of the chemical and assessing the potential for peroxide formation.

-

Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][3]

-

Light Protection: Store in light-resistant containers to minimize light-induced peroxide formation.[6][13]

The Peroxide Hazard: Detection and Management

As an acetal, this compound is classified as a Class B peroxide former, meaning it can form explosive levels of peroxides upon concentration.[4]

Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation. If any of the following are observed, do not move or open the container and contact your institution's Environmental Health and Safety (EHS) department immediately :

-

Formation of crystals, particularly around the cap or within the liquid.[5][6]

-

A cloudy or hazy appearance.[6]

-

The liquid appearing more viscous than usual.[7]

Peroxide Testing Workflow:

A routine testing schedule is essential for managing the risk of peroxide formation.

Caption: Workflow for the routine testing of this compound for peroxides.

Experimental Protocol for Peroxide Detection (Potassium Iodide Method):

This method provides a more sensitive qualitative assessment of peroxide levels.[7]

-

In a clean test tube, add approximately 1 mL of the this compound to be tested.

-

Add 1 mL of glacial acetic acid.

-

Add approximately 100 mg of potassium iodide crystals.

-

Stopper the test tube and shake for one minute.

-

Observe the color:

-

No color change: Indicates insignificant levels of peroxides.

-

Pale yellow: Suggests a low concentration of peroxides.

-

Brown: Indicates a high and dangerous concentration of peroxides.[7]

-

Emergency Procedures: Preparedness is Key

In the event of an emergency, a well-rehearsed plan is crucial for ensuring the safety of all laboratory personnel.

Spill Response:

Caption: Step-by-step workflow for responding to a this compound spill.

For large spills, evacuate the area immediately and contact emergency services.[3]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2][3]

-

Unsuitable Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Vapors can form explosive mixtures with air.[1] Containers may explode when heated.[3] Fire may produce irritating and toxic gases.[14]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][14]

First Aid Measures:

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][15] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [2][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][15] |

Conclusion

This compound is a valuable chemical reagent, but its safe use demands a comprehensive understanding of its hazards and a disciplined adherence to established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling and storage practices, researchers can mitigate the risks of flammability and peroxide formation. The causality is clear: understanding the "why" behind each safety measure—from grounding equipment to dating containers—transforms a checklist into a culture of safety, ensuring the well-being of laboratory personnel and the integrity of scientific research.

References

- 1. Cas 534-15-6,this compound | lookchem [lookchem.com]

- 2. synerzine.com [synerzine.com]

- 3. nj.gov [nj.gov]

- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 5. ehs.tcu.edu [ehs.tcu.edu]

- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. wcu.edu [wcu.edu]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. simmons.chemoventory.com [simmons.chemoventory.com]

Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of 1,1-Dimethoxyethane Hydrolysis

This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the thermodynamic properties of 1,1-dimethoxyethane hydrolysis. This reaction, a classic example of acetal cleavage, is of fundamental importance in organic synthesis and holds significant relevance in pharmaceutical sciences, particularly in the design of prodrugs and controlled-release systems where acetal linkages can serve as cleavable linkers. This guide will provide a comprehensive exploration of the core thermodynamic parameters, detailed experimental methodologies for their determination, and a thorough examination of the underlying reaction mechanism.

Introduction: The Pivotal Role of Acetal Hydrolysis in Science

This compound provides an excellent model system for studying the thermodynamics of acetal hydrolysis. This acid-catalyzed reaction results in the formation of acetaldehyde and two molecules of methanol. A deep understanding of the thermodynamic driving forces—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is crucial for predicting the spontaneity, equilibrium position, and temperature dependence of this transformation. Such knowledge is indispensable for optimizing reaction conditions in synthetic chemistry and for designing drug delivery systems with precisely controlled release kinetics.

The Stepwise Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of this compound in the presence of an acid catalyst proceeds through a well-established, multi-step mechanism. This pathway involves the initial protonation of one of the methoxy groups, followed by the rate-determining formation of a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and a series of proton transfers yield the final products.[1]

Caption: A streamlined workflow for determining the enthalpy of hydrolysis using ITC.

Determination of Entropy (ΔS) and Gibbs Free Energy (ΔG) via Van't Hoff Analysis

While direct calorimetric measurement of ΔH is feasible, determining ΔS and ΔG requires measuring the equilibrium constant (Keq) of the hydrolysis reaction at different temperatures. The relationship between Keq and temperature is described by the Van't Hoff equation. [2] Experimental Protocol: Van't Hoff Analysis of this compound Hydrolysis

-

Reaction Equilibration:

-

Prepare several reaction mixtures with known initial concentrations of this compound and a dilute acid catalyst in an aqueous solution.

-

Incubate these mixtures in constant temperature baths at a range of temperatures (e.g., 288 K, 298 K, 308 K, 318 K) for a sufficient time to ensure equilibrium is reached.

-

-

Equilibrium Concentration Measurement:

-

At each temperature, once equilibrium is established, determine the concentrations of reactants and products. This can be achieved using quantitative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). For NMR, integration of characteristic peaks of this compound, acetaldehyde, and methanol can be used. [3]

-

-

Calculation of the Equilibrium Constant (Keq):

-

For each temperature, calculate Keq using the equilibrium concentrations: Keq = [Acetaldehyde][Methanol]² / [this compound][H₂O]

-

-

Van't Hoff Plot and Data Analysis:

-

Plot ln(Keq) versus 1/T (where T is in Kelvin).

-

According to the Van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), this plot should be linear. [2] * The standard enthalpy change (ΔH°) can be calculated from the slope of the line (Slope = -ΔH°/R).

-

The standard entropy change (ΔS°) can be calculated from the y-intercept (Intercept = ΔS°/R).

-

The standard Gibbs free energy change (ΔG°) at a given temperature can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

-

Diagram 3: Van't Hoff Analysis Workflow

Caption: The workflow for determining thermodynamic parameters using Van't Hoff analysis.

Thermodynamic Data and the Role of Computational Chemistry

While the enthalpy of hydrolysis for this compound has been experimentally determined, there is a notable lack of readily available experimental data in the peer-reviewed literature for its entropy and Gibbs free energy of hydrolysis.

| Thermodynamic Parameter | Value | Units | Method | Reference |

| Standard Enthalpy of Hydrolysis (ΔH°) | -35.7 ± 0.3 | kJ/mol | Calorimetry | Birley and Skinner, 1970 |

| Standard Entropy of Hydrolysis (ΔS°) | Data not readily available | J/(mol·K) | Van't Hoff Analysis | N/A |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°) | Data not readily available | kJ/mol | Calculated from ΔH° and ΔS° | N/A |

The negative enthalpy value indicates that the hydrolysis of this compound is an exothermic reaction.

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties. [4]High-level quantum-chemical methods, such as G3 theory, can be employed to calculate the standard enthalpies, entropies, and Gibbs free energies of all species involved in the reaction, thereby allowing for the calculation of the overall thermodynamic parameters of the reaction. [4]Such computational studies can provide valuable insights and guide experimental work.

Scientific Integrity and Self-Validating Systems

The experimental protocols outlined in this guide are designed for robustness and self-validation. In ITC, the consistency of the heat measurements across multiple injections serves as an internal validation of the data quality. For the Van't Hoff analysis, the linearity of the plot of ln(Keq) versus 1/T is a strong indicator of the reliability of the experimental data and the applicability of the underlying thermodynamic model. A high coefficient of determination (R²) for the linear regression would instill confidence in the calculated values of ΔH° and ΔS°.

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound hydrolysis is paramount for its effective application in both synthetic chemistry and pharmaceutical sciences. This guide has detailed the acid-catalyzed mechanism and provided robust, step-by-step protocols for the experimental determination of the key thermodynamic parameters: enthalpy, entropy, and Gibbs free energy. While the enthalpy of hydrolysis is known, this guide highlights the current gap in the literature regarding experimental values for entropy and Gibbs free energy and presents the Van't Hoff analysis as the established method for their determination. Furthermore, the potential of computational chemistry to bridge this knowledge gap has been emphasized. By following the rigorous methodologies presented, researchers can confidently characterize the energetic landscape of acetal hydrolysis, enabling more precise control over chemical reactions and the rational design of innovative drug delivery systems.

References

An In-depth Technical Guide to the Solubility of 1,1-Dimethoxyethane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,1-dimethoxyethane (acetaldehyde dimethyl acetal), a versatile and industrially significant organic solvent and reagent. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility in a wide array of organic solvents. It offers a detailed examination of its molecular structure, polarity, and hydrogen bonding capabilities, which collectively determine its miscibility and solubility profile. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative and qualitative assessment of solubility, emphasizing methodological integrity and the rationale behind experimental choices. All data is presented in clear, comparative formats, and key concepts are illustrated with diagrams to facilitate a deeper understanding of solvent-solute interactions.

Introduction: The Versatile Role of this compound

This compound (CAS No. 534-15-6), also known as acetaldehyde dimethyl acetal, is a colorless, volatile liquid with a characteristic ethereal odor.[1] Its utility in the chemical and pharmaceutical industries is extensive, serving as a solvent, a protective group for diols, and a key intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] A thorough understanding of its solubility in various organic media is paramount for its effective application, from reaction engineering and process design to formulation development in the pharmaceutical sciences.